Carmoisine

Catalog No.
S573456
CAS No.
3567-69-9
M.F
C20H14N2NaO7S2
M. Wt
481.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carmoisine

CAS Number

3567-69-9

Product Name

Carmoisine

IUPAC Name

disodium;4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

Molecular Formula

C20H14N2NaO7S2

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C20H14N2O7S2.Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;/h1-11,23H,(H,24,25,26)(H,27,28,29);

InChI Key

QAHMZUBODWTHGC-UHFFFAOYSA-N

Solubility

50 to 100 mg/mL at 66 °F (NTP, 1992)
SOL IN WATER; SLIGHTLY SOL IN ETHANOL; INSOL IN VEGETABLE OILS

Synonyms

C.I. Acid Red 14, Disodium Salt (8CI); 11959 Red; AR 14; Acid Brilliant Rubine 2G; Acid Carmosine S; Acid Chrome Blue 2R; Acid Chrome Blue BA; Acid Chrome Blue BA-CF; Acid Chrome Blue FBS; Acid Fast Red FB; Acid Naphthol Red B; Acid Red 14; Acid Red

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O.[Na]

Carmoisine, also known as Azorubine and designated by the E number E122, is a synthetic azo dye primarily used for imparting a red color to food products. Its chemical structure features two naphthalene subunits, making it a member of the azo dye family. Carmoisine is a red solid that is soluble in water and has a melting point exceeding 300 °C. It is commonly utilized in various food items, including dairy products, confectioneries, and beverages, particularly those that undergo heat treatment after fermentation .

The IUPAC name for Carmoisine is 1-Naphthalenesulfonic acid, 4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, disodium salt. This compound is categorized as an anionic dye due to its sulfonate groups, which enhance its solubility in water and affinity for cationic substances in food matrices .

Carmoisine does not have a well-defined mechanism of action in biological systems. Its primary function is as a coloring agent.

The safety of carmoisine has been a topic of some debate. While generally considered safe by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA), some studies suggest potential allergic reactions in rare cases (EFSA, 2008) []. Additionally, some research suggests a possible link between certain food colorings, including carmoisine, and hyperactivity in children, but the evidence is weak and requires further investigation (EFSA, 2008) [].

Toxicity

JECFA has established an Acceptable Daily Intake (ADI) of 0-4 mg/kg body weight for carmoisine. This indicates that consuming carmoisine within this limit is not expected to pose a health risk.

Flammability

Carmoisine is not readily flammable [].

Detection and analysis:

Researchers have explored various methods for the detection and analysis of carmoisine in food and beverages. These methods involve techniques like:

  • High-performance liquid chromatography (HPLC): This technique separates and quantifies carmoisine from other components in a sample.
  • Spectrophotometry: This method utilizes the specific light absorption properties of carmoisine to determine its concentration.
  • Electrochemical methods: These methods involve the use of electrodes to detect carmoisine based on its electrical properties.

These analytical techniques are crucial for ensuring food safety and quality control by monitoring carmoisine levels and ensuring compliance with regulatory limits.

Environmental studies:

Some research explores the potential environmental impact of carmoisine, particularly its behavior and degradation in various environmental compartments like water and soil. These studies aim to understand the fate and transport of carmoisine in the environment and assess its potential contribution to environmental pollution.

, particularly oxidation and degradation processes. Studies have demonstrated that Carmoisine can be effectively degraded using heterogeneous oxidation systems involving catalysts such as copper oxide supported on aluminum oxide. The presence of hydrogen peroxide facilitates the breakdown of Carmoisine into less harmful substances. The kinetics of this reaction typically follows a pseudo-first-order rate law, indicating that the concentration of Carmoisine decreases exponentially over time under optimal conditions .

Furthermore, microbial degradation studies have shown that certain strains of Saccharomyces cerevisiae can metabolize Carmoisine in aqueous environments, highlighting its potential for bioremediation applications .

Research indicates that Carmoisine exhibits genotoxic properties, as evidenced by studies utilizing Allium cepa (onion) root meristematic cells. Exposure to Carmoisine has been linked to significant reductions in mitotic indices and the induction of chromosomal aberrations. These effects are dose-dependent and increase with prolonged exposure, suggesting potential risks associated with its consumption .

Carmoisine can be synthesized through several chemical methods typical for azo dyes. The general synthesis involves the diazotization of an aromatic amine followed by coupling with another aromatic compound containing electron-donating substituents. This process typically requires controlled conditions to ensure high yields and purity of the final product.

For instance, one common method involves:

  • Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling: The diazonium salt is then reacted with a naphthalene derivative containing sulfonic acid groups under acidic conditions to form Carmoisine.

This synthetic route allows for variations that can modify the dye's properties for specific applications .

Unique FeaturesAzorubineE122RedFood coloringSimilar structure; primarily used in heat-treated foodsAllura RedE129RedFood coloringOften used in combination with Carmoisine; more stable under heatPonceau 4RE124RedFood coloringKnown for its vibrant hue; potential allergenic effectsTartrazineE102YellowFood coloringFrequently used alongside red dyes; can cause allergic reactions

Carmoisine's uniqueness lies in its specific application profile within the food industry and its distinct chemical structure that allows for particular interactions with other compounds during processing and degradation .

Interaction studies involving Carmoisine have focused on its compatibility with other food additives and its stability under various conditions. For instance, it has been observed that Carmoisine can interact with other synthetic dyes such as Allura Red (E129) and Ponceau 4R, often used together to achieve specific color profiles in food products. Additionally, research into its degradation pathways suggests interactions with oxidative agents like hydrogen peroxide during treatment processes aimed at reducing environmental pollution from dye-laden waste streams .

Physical Description

Reddish-brown crystals or dark maroon powder. (NTP, 1992)
Red to maroon powder or granules
Reddish-brown solid; [HSDB] Powder; [MSDSonline]

Color/Form

REDDISH-BROWN CRYSTALS

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

481.01401242 g/mol

Monoisotopic Mass

481.01401242 g/mol

Heavy Atom Count

32

Melting Point

greater than 572 °F (NTP, 1992)

UNII

DR4641L47F

Related CAS

13613-55-3 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2219 of 2311 companies (only ~ 4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

3567-69-9

Absorption Distribution and Excretion

FOLLOWING IV ADMIN OF 1 MG...TO RATS, 30-40% OF COLOR WAS EXCRETED UNCHANGED IN BILE. IT IS REDUCED BY LACTIC ACID BACTERIA.
BILIARY EXCRETION RATE OF AZO RUBINE S ADMIN IV TO RATS WITH LIGATED RENAL PEDICLES, REACHED APPARENT MAX WHICH WAS DEPRESSED BY PHENOLPHTHALEIN GLUCURONIDE OR PROBENECID. BILIARY EXCRETION OF THE DYE MAY INVOLVE AN ACTIVE TRANSPORT PROCESS.

Wikipedia

Azorubine

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant; Hair dyeing

Methods of Manufacturing

COUPLING OF DIAZOTIZED NAPHTHIONIC ACID WITH 1-NAPHTHOL-5-SULFONIC ACID
IT CAN BE MADE BY COUPLING DIAZOTIZED 4-AMINONAPHTHALENE SULFONIC ACID WITH 4-HYDROXYNAPHTHALENE SULFONIC ACID, BUT IT IS NOT KNOWN WHETHER THIS METHOD IS USED FOR COMMERCIAL PRODN. RICHTER, F (1951) BEILSTEINS HANDBUCH DER ORGANISCHEN CHEMIE, BERLIN, SPRINGER VERLAG, VOL 16, II, P 129.

General Manufacturing Information

1-Naphthalenesulfonic acid, 4-hydroxy-3-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:2): ACTIVE
SPECIFICATIONS...BY BRITISH STANDARDS INSTITUTION (1960)...PRODUCT MUST CONTAIN MIN OF 85% CARMOISINE. FAO/WHO (1966)...ALSO...MIN OF 85% PURE COLOR. ...WHEN...NOT USED IN FOODS, DRUGS OR COSMETICS, ITS MFR & TESTING DO NOT CONFORM TO RIGID CHEM SPECIFICATIONS & ITS COMPOSITION MAY VARY...
...DYING WOOL, LEATHER & TO STAIN WOOD. IN US...USED TO COLOR COSMETICS UNTIL...1966, WHEN...REMOVED FROM APPROVED LIST FOR THIS USAGE (US CODE OF FEDERAL REGULATIONS, 1974). ... APPROVAL FOR ITS USE IN FOOD WAS WITHDRAWN IN JAPAN PRIOR TO 1966...FINLAND, NORWAY & SWEDEN...NO LONGER PERMIT USE...IN FOODSTUFFS.

Analytic Laboratory Methods

MIXTURES OF THE ANTISEPTIC CHLORHEXIDINE ACETATE WITH DYES TARTRAZINE, CARMOISINE, OR METHYLENE BLUE WERE ANALYZED BY HIGH-PRESSURE LIQ CHROMATOGRAPHY.

Dates

Modify: 2023-08-15

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